molecular formula C10H8F4O B1302409 3'-Fluoro-4'-(trifluoromethyl)propiophenone CAS No. 237761-78-3

3'-Fluoro-4'-(trifluoromethyl)propiophenone

Cat. No.: B1302409
CAS No.: 237761-78-3
M. Wt: 220.16 g/mol
InChI Key: FUSVMXQCFHNSHP-UHFFFAOYSA-N
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Description

3’-Fluoro-4’-(trifluoromethyl)propiophenone is an organic compound with the molecular formula C10H8F4O It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-4’-(trifluoromethyl)propiophenone typically involves the reaction of 3-fluoro-4-(trifluoromethyl)benzaldehyde with propionic acid derivatives under specific conditions. One common method includes the use of propionaldoxime instead of acetaldoxime, yielding the desired product with a yield of approximately 72-77% .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3’-Fluoro-4’-(trifluoromethyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 3’-fluoro-4’-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 3’-fluoro-4’-(trifluoromethyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Fluoro-4’-(trifluoromethyl)propiophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Fluoro-4’-(trifluoromethyl)propiophenone involves its interaction with various molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ketone group can form hydrogen bonds with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

  • 3’-Fluoro-4’-(trifluoromethyl)acetophenone
  • 3’-Fluoro-4’-(trifluoromethyl)benzaldehyde
  • 3’-Fluoro-4’-(trifluoromethyl)benzoic acid

Comparison: 3’-Fluoro-4’-(trifluoromethyl)propiophenone is unique due to the presence of both fluoro and trifluoromethyl groups on a propiophenone backbone. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to similar compounds with different functional groups or positions of substitution.

Properties

IUPAC Name

1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSVMXQCFHNSHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372181
Record name 3'-Fluoro-4'-(trifluoromethyl)propiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237761-78-3
Record name 1-[3-Fluoro-4-(trifluoromethyl)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=237761-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-4'-(trifluoromethyl)propiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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